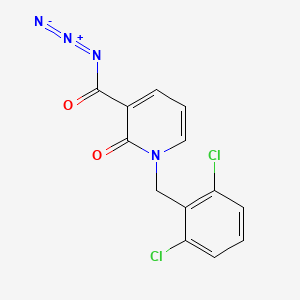

3-(azidocarbonyl)-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone

Overview

Description

3-(Azidocarbonyl)-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone (DCB-AZC) is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the pyridinone family, and has been studied for its ability to interact with various biological targets. DCB-AZC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer’s and Parkinson’s diseases.

Scientific Research Applications

Synthesis of Reactive Heterocyclic Building Blocks

2H-Azirine-2-carbonyl azides, including variants similar to the compound of interest, have been synthesized as new reactive heterocyclic building blocks. These compounds undergo transformations such as the Curtius rearrangement and can form complex hetero-fused pyridinones, demonstrating their utility in advanced organic synthesis (Funt et al., 2020).

Physical and Structural Studies

Studies involving 3-hydroxy-2-methyl-4(1H)-pyridinones, closely related to the target compound, have provided insights into their physical and structural properties. These studies include single-crystal X-ray diffraction, mass spectrometry, and infrared and proton NMR spectroscopies, important for understanding the chemical behavior of these compounds (Nelson et al., 1988).

Novel Synthesis Routes

Research on 3-Mercapto-2(1H)-pyridinone shows innovative synthesis routes leading to various novel azaphenoxathiine systems. Such work highlights the versatility of pyridinone derivatives in synthesizing complex molecular structures (Smith et al., 1996).

Binding Studies with Ammonium Cations

A study on ligands bearing pyridinone moieties demonstrated their ability to interact selectively with ammonium cations. This finding is significant for applications in molecular recognition and sensor design (Formica et al., 2003).

Conformational Dynamics in Oligomers

Research involving pyridinone derivatives has also explored their role in conformational dynamics and photoisomerism in oligomers. This area is relevant for the development of molecular materials with specific optical properties (Tie et al., 2006).

properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl azide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4O2/c14-10-4-1-5-11(15)9(10)7-19-6-2-3-8(13(19)21)12(20)17-18-16/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDPOPBDNYJWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)N=[N+]=[N-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

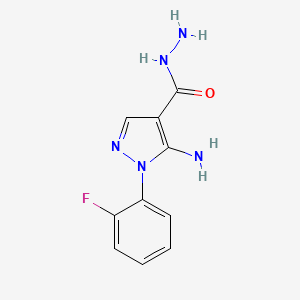

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3038999.png)

![6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B3039005.png)

![{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B3039008.png)

![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3039016.png)

![3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B3039017.png)